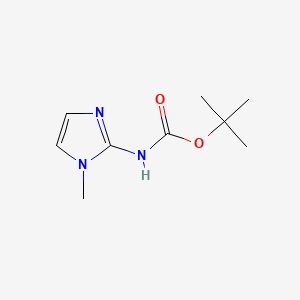
(2-Bromo-5-fluoropyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Bromo-5-fluoropyridin-4-yl)methanol” is a chemical compound with the CAS Number: 1227502-29-5. It has a molecular weight of 206.01 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H5BrFNO . The InChI code for this compound is 1S/C6H5BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, bromo-fluoropyridines are known to undergo reactions such as palladium-catalyzed homo-coupling to give the corresponding biaryl .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the way they interact with their targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may play a role in a variety of biochemical pathways .
Result of Action
Given its structural similarity to other fluoropyridines, it may share some of their biological properties .
Action Environment
It’s known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Advantages and Limitations for Lab Experiments
(2-Bromo-5-fluoropyridin-4-yl)methanol has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in the presence of oxygen and light. Additionally, it is non-toxic and non-irritating to skin and mucous membranes. However, this compound is not water soluble, which can limit its use in certain experiments.
Future Directions
The potential applications of (2-Bromo-5-fluoropyridin-4-yl)methanol are vast, and there are many future directions for research. One potential direction is to explore the potential of this compound as a therapeutic agent. Additionally, further research could be done to explore the potential of this compound as a catalyst in organic synthesis. Other potential future directions include exploring the potential of this compound as an antioxidant, as well as investigating the potential of this compound as a material for use in optoelectronic devices.
Synthesis Methods
(2-Bromo-5-fluoropyridin-4-yl)methanol can be synthesized through a variety of methods. The most common method involves the reaction of 2-bromo-4-fluoropyridine with sodium methoxide in methanol. This reaction yields this compound in a yield of up to 90%. Other methods for synthesizing this compound include the reaction of 2-bromo-4-fluoropyridine with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reaction of 2-bromo-4-fluoropyridine with sodium hydroxide in ethanol.
Scientific Research Applications
(2-Bromo-5-fluoropyridin-4-yl)methanol has a variety of potential applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including 4-fluorobenzaldehyde, 4-fluorobenzyl alcohol, and 4-fluorobenzyl bromide. It has also been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib. Additionally, this compound has been used in the synthesis of materials for use in optoelectronic devices, such as organic photovoltaics.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
(2-bromo-5-fluoropyridin-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVUTPTMBNBQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743891 |
Source


|
| Record name | (2-Bromo-5-fluoropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227502-29-5 |
Source


|
| Record name | (2-Bromo-5-fluoropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B572313.png)


![methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B572317.png)









